molecular formula C11H7ClOS B102870 5-Phenyl-2-Thiophenecarbonyl Chloride CAS No. 17361-89-6

5-Phenyl-2-Thiophenecarbonyl Chloride

Cat. No.: B102870
CAS No.: 17361-89-6
M. Wt: 222.69 g/mol
InChI Key: DAQWIBBCMYIUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenyl-2-Thiophenecarbonyl Chloride can be synthesized from 5-Phenylthiophene-2-carboxylic acid . The synthesis involves the reaction of 5-Phenylthiophene-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

C6H5C4H2COOH+SOCl2C6H5C4H2COCl+SO2+HCl\text{C}_6\text{H}_5\text{C}_4\text{H}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}_4\text{H}_2\text{COCl} + \text{SO}_2 + \text{HCl} C6​H5​C4​H2​COOH+SOCl2​→C6​H5​C4​H2​COCl+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is often purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-Thiophenecarbonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-2-Thiophenecarbonyl Chloride is unique due to the presence of both a phenyl group and a thiophene ring, which imparts specific electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Properties

IUPAC Name

5-phenylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQWIBBCMYIUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379976
Record name 5-Phenyl-2-Thiophenecarbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17361-89-6
Record name 5-Phenyl-2-Thiophenecarbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.